molecular formula C15H19N3O4 B5731928 N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

Numéro de catalogue B5731928
Poids moléculaire: 305.33 g/mol
Clé InChI: AMNFPRKGDZATTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mécanisme D'action

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By blocking CDK activity, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide induces cell cycle arrest and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide is its specificity for CDKs, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of drug resistance, as well as potential off-target effects.

Orientations Futures

There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide, including the development of more potent and selective CDK inhibitors, the identification of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide treatment, and the investigation of its potential use in combination with other cancer therapies.
Conclusion:
In conclusion, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide is a promising small molecule inhibitor that has shown significant anti-cancer activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Méthodes De Synthèse

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The resulting product is then purified using various chromatography techniques to obtain the final N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide compound.

Applications De Recherche Scientifique

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation and apoptosis.

Propriétés

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-15(12-6-8-13(9-7-12)18(20)21)17-22-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNFPRKGDZATTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.